

Comparative Analysis of Trigonothylin C Analog: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Trigonothylin C*

Cat. No.: *B13442970*

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This guide provides a comprehensive comparison of the biological activities of **Trigonothylin C** analogs, a class of daphnane diterpenoids isolated from plants of the *Trigonostemon* genus. These compounds have garnered significant interest for their potent anti-HIV and cytotoxic activities. This document summarizes key structure-activity relationship (SAR) findings, presents quantitative data in a clear, comparative format, and details the experimental protocols used to generate this data.

Structure-Activity Relationship of Trigonothylin Analog and Related Daphnane Diterpenoids

Daphnane diterpenoids are characterized by a complex 5/7/6-tricyclic carbon skeleton.^[1] Modifications to this core structure, particularly at the C-9, C-13, and C-14 positions, have been shown to be critical for their biological activity.^[1]

Studies on a range of daphnane diterpenoids have revealed several key SAR trends:

- **Orthoester Groups:** The presence of orthoester groups at positions C-9, C-13, and C-14 is often essential for potent cytotoxic activity. Analogs with orthoesters at these positions generally exhibit stronger activity than those with orthoesters at other positions, and the absence of an orthoester group is detrimental to cytotoxicity.[1]
- **Oxygenation Pattern:** The oxygen-containing functional groups in rings B and C, as well as the substitution pattern in ring A, significantly influence the biological profile.[1]
- **Side Chains:** The nature of the side chains, particularly at C-10, plays a crucial role in determining cytotoxic potency.[1]

Comparative Biological Activity of Trigonothyrim Analogs

The following tables summarize the reported anti-HIV-1 and cytotoxic activities of various Trigonothyrim analogs and related daphnane diterpenoids isolated from Trigonostemon species.

Table 1: Anti-HIV-1 Activity of Daphnane Diterpenoids from Trigonostemon thyrsoideum

Compound	EC ₅₀ (nM)	TI	Reference
Trigothysoid	0.015	1618	[2]
Trigothysoid	0.003	10333	[2]
Trigothysoid	0.001	17619	[2]
Trigothysoid	0.002	12500	[2]
Trigothysoid	0.002	13000	[2]
Trigonothyrim G	0.22 μM (0.13 μg/mL)	75.1	[3]

EC₅₀: 50% effective concentration for inhibiting HIV-1 replication. TI: Therapeutic Index (CC₅₀/EC₅₀).

Table 2: Anti-HIV-1 Activity and Cytotoxicity of Daphnane Diterpenoids from Trigonostemon lili

Compound	Anti-HIV-1 EC ₅₀ (ng/mL)	Cytotoxicity CC ₅₀ (µg/mL)	Reference
Trigonolactone C analog 1	1.06	16.47	[4]
Trigonolactone D	1.90	8.49	[4]
Trigonolactone C analog 2	0.59	17.47	[4]
Trigonolactone C analog 3	8.22	14.89	[4]
Trigonolactone C analog 4	2.87	15.52	[4]
Trigonolactone C analog 5	1.50	18.29	[4]
Trigolin G	9.17 µg/mL	>20 µg/mL	[5]
Trigolin H	11.42 µg/mL	106.5 µg/mL	[5]
Trigolin K	9.05 µg/mL	86.5 µg/mL	[5]

EC₅₀: 50% effective concentration for inhibiting HIV-1 syncytia formation. CC₅₀: 50% cytotoxic concentration.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6][7][8]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[7]

Procedure:

- **Cell Seeding:** Cells (e.g., C8166, SW620, RKO, LoVo) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4][9]
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 3 days).[4]
- **MTT Addition:** After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]
- **Formazan Solubilization:** The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., 50% DMF-20% SDS).[4]
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 595 nm with a reference wavelength of 630 nm using a microplate reader.[4]
- **Data Analysis:** The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curves.

Anti-HIV-1 Assay (Syncytium Formation Assay & p24 Antigen Capture ELISA)

The anti-HIV-1 activity is often evaluated by measuring the inhibition of virus-induced syncytium formation or by quantifying the amount of viral p24 antigen.[4][10][11]

Principle (Syncytium Formation): HIV-1 infection of certain T-cell lines (e.g., C8166) leads to the formation of multinucleated giant cells called syncytia. The ability of a compound to inhibit this process is a measure of its anti-HIV-1 activity.

Procedure (Syncytium Formation):

- **Cell Infection:** Target cells (e.g., C8166) are infected with a specific strain of HIV-1 (e.g., HIV-1IIIB) in the presence of varying concentrations of the test compounds.[4]
- **Incubation:** The infected cells are incubated for a period of time (e.g., 3 days) to allow for syncytium formation.[4]

- **Syncytia Counting:** The number of syncytia in each well is counted under a microscope.
- **Data Analysis:** The 50% effective concentration (EC_{50}), the concentration of the compound that inhibits syncytium formation by 50%, is determined.

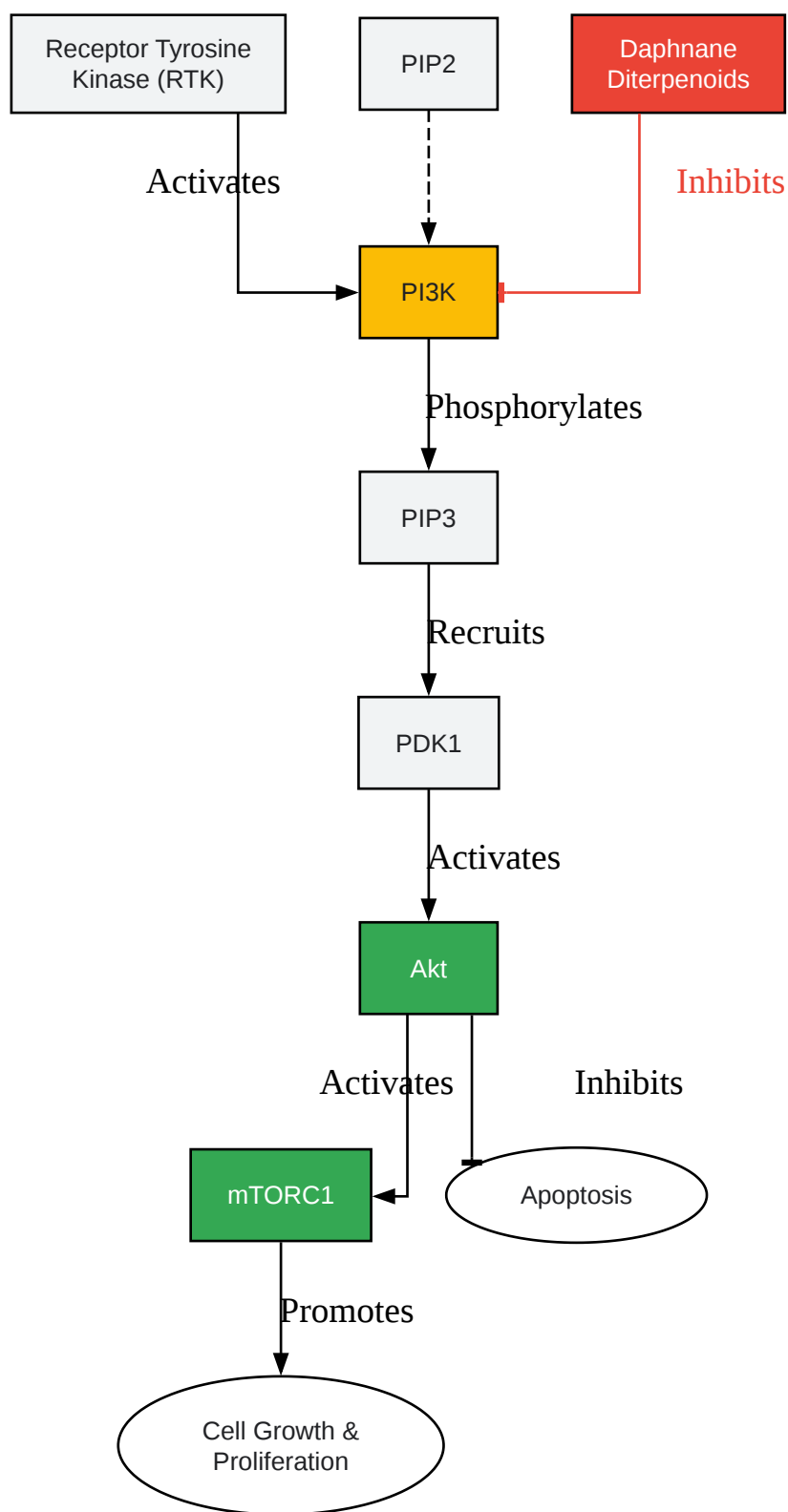
Principle (p24 Antigen Capture ELISA): The HIV-1 p24 protein is a major core protein of the virus and its presence in cell culture supernatants is a direct indicator of viral replication. An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of p24 antigen.[\[10\]](#)[\[11\]](#)

Procedure (p24 Antigen Capture ELISA):

- **Sample Collection:** Supernatants from HIV-1 infected cell cultures (treated with test compounds) are collected.
- **ELISA:** A commercial or in-house p24 antigen capture ELISA kit is used according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody.[\[10\]](#)[\[11\]](#)
- **Signal Detection:** A substrate is added that produces a colorimetric signal proportional to the amount of bound enzyme-linked antibody.
- **Data Analysis:** The concentration of p24 antigen is determined by comparison to a standard curve, and the EC_{50} is calculated.

Signaling Pathway Analysis

Daphnane diterpenoids have been shown to exert their cytotoxic effects through the modulation of key cellular signaling pathways. Several studies have indicated that these compounds can inhibit the PI3K/Akt/mTOR signaling pathway.[\[9\]](#) This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[\[12\]](#)[\[13\]](#)[\[14\]](#) Inhibition of this pathway by daphnane diterpenoids can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[\[9\]](#)

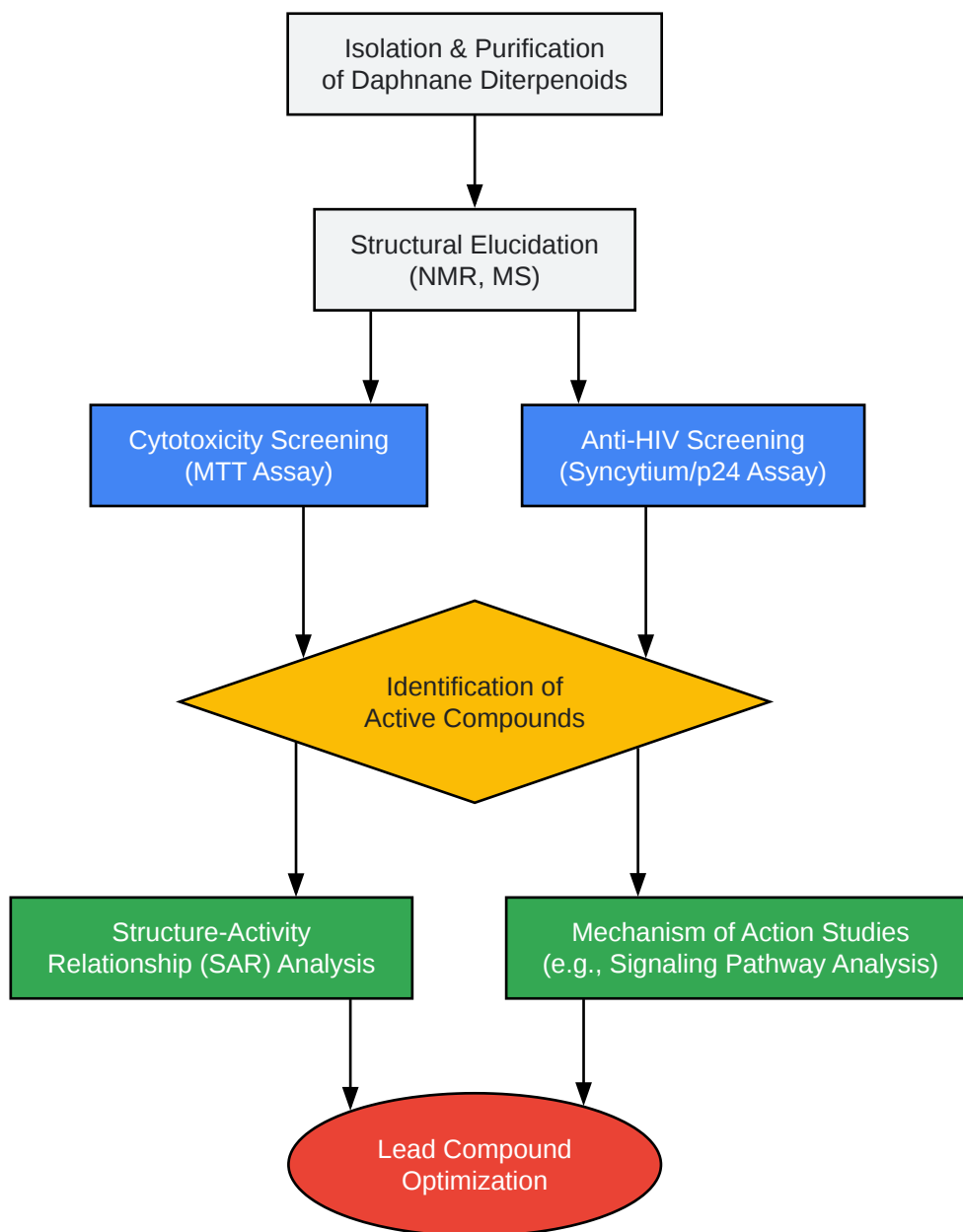


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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of daphnane diterpenoids.

Experimental Workflow

The general workflow for the evaluation of **Trigonothylin C** analogs and other daphnane diterpenoids is outlined below.



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Caption: General workflow for the discovery and evaluation of bioactive daphnane diterpenoids.

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